Ethyl 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
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Overview
Description
This compound is a derivative of pyridine and pyrazole, containing a trifluoromethyl group and a carboxylate ester group . It’s likely to be used as an intermediate in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethylpyridines are generally synthesized using various methods . The synthesis of similar compounds often involves the use of fluorine-containing moieties .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including a pyridine ring, a pyrazole ring, a trifluoromethyl group, and a carboxylate ester group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been used as reactants, catalysts, or intermediates in a variety of chemical reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the trifluoromethyl group could contribute to the compound’s reactivity and stability .Scientific Research Applications
Synthesis and Reactivity
Synthesis of Trifluoromethyl-promoted Functional Pyrazoles : Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate was synthesized, leading to the creation of trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. Notably, one compound exhibited novel fluorescent properties, suggesting potential as a fluorophore, and another class showed promise as Echinochloa crus-galli L. Beauv inhibitors, demonstrating more activity than their methyl analogues (Wu et al., 2006).
Ethyl 5-Amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate in Synthesis : This compound underwent selective cyclocondensation to produce ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, further highlighting the versatility of ethyl amino-oxo-pyrazole derivatives in the synthesis of pyrazolo[3,4-b]pyridin-3-ones (Lebedˈ et al., 2012).
Utilization in Pd-Catalysed Cross-Coupling Reactions : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in Sonogashira-type cross-coupling reactions, leading to the synthesis of various condensed pyrazoles, including pyrano[4,3-c]pyrazol-4(1H)-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones. This demonstrates their utility as intermediates in the construction of complex heterocyclic compounds (Arbačiauskienė et al., 2011).
Biological Applications and Properties
Corrosion Inhibitors for Industrial Use : Pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, demonstrated significant corrosion inhibition properties on mild steel, useful for industrial pickling processes. These inhibitors showed high efficiency and potential for practical applications, supported by both experimental results and theoretical studies (Dohare et al., 2017).
Anticancer Scaffolds from Multi-Component Reactions : A series of 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles were synthesized through a one-pot, four-component condensation reaction catalyzed by a Brønsted acid ionic liquid. These compounds showed promising anticancer activity against several human cancer cell lines, illustrating their potential as anticancer scaffolds and highlighting the utility of green chemistry approaches in medicinal chemistry research (Nimbalkar et al., 2017).
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
It’s known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of this compound with its targets and any resulting changes.
Biochemical Pathways
Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines . This suggests that this compound might be involved in similar biochemical pathways.
Pharmacokinetics
Result of Action
Changes in the structure of pyrazoles, which this compound is a part of, translate into changes in properties . This suggests that this compound might have similar effects.
Action Environment
It’s known that the effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist . This suggests that environmental factors might have a similar influence on this compound’s action.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N5O4/c1-2-29-15(28)11-9-10(23-24-11)14(27)25(13(9)26)4-3-21-12-8(17)5-7(6-22-12)16(18,19)20/h5-6,9-10,23H,2-4H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGQUHIGERVKBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2C1C(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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